2-Ethyl-1-methylpyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26158-82-7 |
|---|---|
Molecular Formula |
C7H15N |
Molecular Weight |
113.20 g/mol |
IUPAC Name |
2-ethyl-1-methylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-3-7-5-4-6-8(7)2/h7H,3-6H2,1-2H3 |
InChI Key |
IDQXZLKEWHBPCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN1C |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Ethyl 1 Methylpyrrolidine
Historical Evolution of Synthetic Pathways to Pyrrolidine (B122466) Derivatives
The synthesis of the pyrrolidine ring, a core structure in many natural alkaloids and pharmaceutical compounds, has been a subject of chemical research for over a century. mdpi.comwikipedia.org Early methods were often straightforward but lacked the efficiency and selectivity of modern techniques.
Historically, one of the most fundamental approaches involved the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) at high temperatures (165–200 °C) and pressures (17–21 MPa), typically over a cobalt and nickel oxide catalyst. wikipedia.org This industrial process provided a direct route to the parent pyrrolidine ring. Another classic laboratory synthesis involved the treatment of a precursor like 4-chlorobutan-1-amine (B1590077) with a strong base, inducing an intramolecular cyclization to form the pyrrolidine ring. wikipedia.orgresearchgate.net
Furthermore, degradation of natural alkaloids was a common way to obtain specific pyrrolidine derivatives. For instance, homohygrinic acid, a derivative of 1-methylpyrrolidine, was historically obtained from the degradation of the alkaloid cuskhygrine. rsc.org These early methods, while foundational, often required harsh conditions and offered limited control over substitution and stereochemistry, paving the way for the development of more sophisticated synthetic strategies.
Contemporary Approaches to 2-Ethyl-1-methylpyrrolidine Synthesis
Modern organic synthesis offers a diverse toolkit for the construction of complex molecules like this compound, with a strong emphasis on stereochemical control and environmental sustainability.
Enantioselective Synthesis Techniques
Achieving high enantioselectivity is crucial in modern drug discovery, and several advanced methods have been developed for the asymmetric synthesis of 2-substituted pyrrolidines. These techniques are essential for producing specific stereoisomers of this compound.
Domino and Cascade Reactions: One powerful strategy is the domino cross metathesis/intramolecular aza-Michael addition. rsc.org This process, catalyzed by chiral Brønsted acids, allows for the highly enantioselective formation of 2-substituted pyrrolidines from simple starting materials. rsc.org
Intramolecular Reductive Amination: Another effective method involves the intramolecular reductive amination of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates. thieme-connect.com Using a catalyst generated from iridium and a chiral ferrocene (B1249389) ligand, this one-pot reaction can produce chiral 2-substituted arylpyrrolidines with high yields (up to 98%) and enantiomeric excess (up to 92% ee). thieme-connect.com
Cyclization of Chiral Precursors: The cyclization of optically active 4-hydroxynitriles presents a versatile route. tandfonline.comtandfonline.com The necessary chirality can be introduced either through the use of chiral pool starting materials like glycidyl (B131873) tosylate or by the asymmetric reduction of a corresponding ketone, for example, using a Corey-Bakshi-Shibata (CBS) catalyst. tandfonline.com
Biocatalysis: The use of enzymes offers a highly selective and green alternative. Transaminases can be employed for the asymmetric synthesis of 2-substituted pyrrolidines from commercially available ω-chloroketones, achieving excellent enantiomeric excesses (>99.5% ee) for both enantiomers by selecting the appropriate enzyme. acs.org
Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous materials.
One-Pot Syntheses: A green and efficient one-pot process has been developed for the synthesis of N-methylpyrrolidine from 1,4-butanediol and methylamine (B109427) using a copper and nickel-modified ZSM-5 catalyst, achieving yields over 90%. rsc.orgresearchgate.net This method is atom-economical and reduces purification steps.
Aqueous and Eco-Friendly Media: A notable green approach involves the synthesis of N-methylpyrrolidine from methylamine and 1,4-dibromobutane (B41627) in water, using inexpensive and environmentally benign potassium carbonate as a catalyst at a moderate temperature of 90°C. researchgate.netvjs.ac.vn Similarly, the use of β-cyclodextrin as a supramolecular catalyst in a water-ethanol medium provides an eco-friendly route for synthesizing pyrrolidinone derivatives. bohrium.com
Solvent-Free and Microwave-Assisted Reactions: To minimize solvent waste, solvent-free continuous flow hydrogenation of N-methylpyrrolidone to N-methylpyrrolidine has been achieved using a bimetallic Pt/V catalyst on hydroxyapatite (B223615) (HAP). rsc.org Additionally, microwave-assisted synthesis has emerged as a key green chemistry technique, offering benefits such as rapid heating, shorter reaction times, and higher yields for the production of pyrrolidines and other heterocycles. mdpi.comtandfonline.com
Precursor Reactivity and Reaction Parameter Optimization for this compound Formation
The success of any synthetic route hinges on understanding precursor reactivity and meticulously optimizing reaction parameters to maximize yield and selectivity. For the formation of substituted pyrrolidines, parameters such as solvent, temperature, catalyst loading, and reactant ratios are critical.
For example, in the three-component synthesis of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one, a key pyrrolidine-related scaffold, optimization revealed that adjusting the reactant ratios had a significant impact on the product yield. nih.gov A systematic study showed that increasing the proportion of one of the precursors, ethyl 2,4-dioxovalerate, from 1 to 1.5 equivalents increased the yield from 70% to 77%. nih.gov
The choice of solvent is also paramount. In a one-pot reaction to form either β-lactams or pyrrolidine-2,5-diones, the solvent was the deciding factor. acs.org The reaction yielded the β-lactam in acetonitrile, but exclusively formed the pyrrolidine-2,5-dione in methanol (B129727). acs.org Similarly, in the green synthesis of N-methylpyrrolidine, water proved to be a superior solvent compared to others like ethanol (B145695) or acetonitrile, facilitating a higher yield. vjs.ac.vn
The following table, adapted from optimization studies for pyrrolidine derivative synthesis, illustrates the impact of varying reaction conditions.
| Reaction Type | Parameter Varied | Condition | Yield (%) | Reference |
|---|---|---|---|---|
| Three-Component Pyrrolin-2-one Synthesis | Reactant Ratio (Aldehyde:Amine:Dioxovalerate) | 1 : 1 : 1 | 70 | nih.gov |
| 1 : 1 : 1.5 | 77 | |||
| 1.5 : 1 : 1 | 80 | |||
| Green N-Methylpyrrolidine Synthesis | Catalyst | K₂CO₃ | 50.3 | vjs.ac.vn |
| Na₂CO₃ | ~45 | |||
| KHCO₃ | ~38 | |||
| Electroreductive Cyclization | Electrode Distance | 80 µm | 55 | nih.gov |
| 40 µm | 68 |
Catalytic Systems in the Synthesis of this compound
Catalysis is at the heart of modern synthetic chemistry, enabling efficient and selective transformations. The synthesis of this compound and its analogues leverages a wide array of catalytic systems, from transition metals to biocatalysts.
Transition Metal Catalysts:
Iridium Complexes: Chiral Iridium complexes are used in the enantioselective annulation of diols and primary amines and in reductive amination processes. thieme-connect.comorganic-chemistry.org Iridium photoredox catalysts are also employed in dehydrogenative functionalization reactions. d-nb.info
Copper and Nickel Catalysts: A combination of copper and nickel oxides on a ZSM-5 zeolite support has proven highly effective for the one-pot synthesis of N-methylpyrrolidine from 1,4-butanediol and methylamine. rsc.orgresearchgate.net Industrially, cobalt- and nickel-oxide catalysts on alumina (B75360) are used to produce pyrrolidine from 1,4-butanediol and ammonia. wikipedia.org
Palladium and Platinum Catalysts: Palladium on carbon is a common catalyst for hydrogenation steps, such as in the synthesis of Anisomycin precursors. mdpi.com A bimetallic Platinum/Vanadium catalyst on hydroxyapatite has been developed for the solvent-free hydrogenation of N-methylpyrrolidone. rsc.org
Ruthenium Catalysts: Ruthenium photoredox catalysts have been explored for functionalizing pyrrolidines. d-nb.info
Organocatalysts and Biocatalysts:
Chiral Brønsted Acids: These catalysts are effective in promoting enantioselective domino reactions to form 2-substituted pyrrolidines. rsc.org
Transaminases: These enzymes provide a biocatalytic route for the highly stereoselective synthesis of chiral pyrrolidines. acs.org
β-Cyclodextrin: This supramolecular catalyst functions in aqueous media to promote the green synthesis of pyrrolidinone derivatives. bohrium.com
| Catalyst System | Reaction Type | Key Feature | Reference |
|---|---|---|---|
| Chiral Brønsted Acids | Domino aza-Michael Addition | High Enantioselectivity | rsc.org |
| Iridium/Chiral Ferrocene Ligand | Intramolecular Reductive Amination | High Yield and Enantiomeric Excess | thieme-connect.com |
| Cu-Ni modified ZSM-5 | One-pot Amination/Cyclization | Green, Efficient, High Yield (>90%) | rsc.orgresearchgate.net |
| Transaminases | Asymmetric Amination | Biocatalytic, Excellent Enantioselectivity (>99.5% ee) | acs.org |
| β-Cyclodextrin | Multi-component Reaction | Supramolecular, Eco-friendly (Water-based) | bohrium.com |
| Pt/V on HAP | Hydrogenation | Solvent-free, Continuous Flow | rsc.org |
| Iridium Photocatalyst | Dehydrogenative Aromatization | Visible-light mediated C-H functionalization | d-nb.info |
Emerging Methodologies in Pyrrolidine Ring Construction and Functionalization
The field of organic synthesis is continuously evolving, with new methodologies offering unprecedented efficiency and access to complex molecular architectures.
Multicomponent Reactions (MCRs): MCRs are highly convergent strategies that combine three or more reactants in a single operation to form a complex product, embodying the principles of atom and step economy. tandfonline.com The synthesis of pyrrolidine derivatives is well-suited to MCRs, particularly via 1,3-dipolar cycloaddition reactions involving azomethine ylides, which can be generated in situ. tandfonline.comresearchgate.net These methods allow for the rapid assembly of highly substituted pyrrolidine scaffolds. nih.gov
Ring Contraction Strategies: A highly innovative approach involves the skeletal editing of abundant feedstocks. A recently developed photo-promoted ring contraction of pyridines uses a silylborane reagent to convert the six-membered aromatic ring into a five-membered pyrrolidine derivative. osaka-u.ac.jp This reaction proceeds through a vinylazomethine ylide intermediate and provides access to unique 2-azabicyclo[3.1.0]hex-3-ene skeletons, which are versatile synthons for functionalized pyrrolidines. osaka-u.ac.jp
Electro-organic Synthesis: Electrochemical methods offer a green and powerful alternative to traditional reagent-based chemistry. The electroreductive cyclization of an imine with a terminal dihaloalkane has been successfully demonstrated for the synthesis of pyrrolidine and piperidine (B6355638) derivatives. nih.gov Performing this reaction in an electrochemical flow microreactor significantly improves the yield compared to conventional batch reactors, highlighting the potential of combining electrochemistry with flow technology for efficient heterocyclic synthesis. researchgate.netnih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for C-H functionalization. This strategy has been applied to the dehydrogenative aromatization and sulfonylation of unactivated pyrrolidines, enabling the direct functionalization of the saturated ring system under mild conditions without the need for stoichiometric metal oxidants. d-nb.info
Chemical Reactivity, Transformation Mechanisms, and Mechanistic Studies of 2 Ethyl 1 Methylpyrrolidine
Reaction Pathways Involving the Pyrrolidine (B122466) Nitrogen and Ring System
The lone pair of electrons on the nitrogen atom of the pyrrolidine ring in 2-Ethyl-1-methylpyrrolidine is the primary center of its nucleophilic and basic character, driving many of its characteristic reactions.
One of the fundamental reactions involving the pyrrolidine nitrogen is N-oxidation . Treatment of this compound with oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) leads to the formation of the corresponding N-oxide, this compound N-oxide. jk-sci.comstudy.com In the initial step of this reaction, the nucleophilic nitrogen atom attacks one of the oxygen atoms of the peroxide. jk-sci.com This N-oxide intermediate is often not isolated and can undergo further reactions, most notably the Cope elimination. jk-sci.comnrochemistry.com
Another key reaction pathway is alkylation , which further demonstrates the nucleophilicity of the nitrogen atom. The synthesis of this compound itself can be achieved through the methylation of 2-ethylpyrrolidine (B92002), typically using a methylating agent like methyl iodide. This reaction proceeds via a standard SN2 mechanism where the nitrogen atom acts as the nucleophile.
While specific studies on the acylation of this compound are not extensively documented in the reviewed literature, the general reactivity of tertiary amines suggests that it would react with acylating agents. However, the formation of a stable acylammonium salt would be the likely outcome, which could then act as an acylating agent itself or undergo other transformations.
The pyrrolidine ring system, being a saturated heterocycle, is generally stable. Reactions involving the ring itself typically require activation or proceed under more forcing conditions. While specific examples for this compound are scarce, related pyrrolidine derivatives can undergo ring-opening reactions or functionalization at the carbon atoms of the ring, often directed by the nitrogen atom or other substituents.
Stereochemical Aspects and Diastereoselective Transformations of this compound
The presence of a stereocenter at the C2 position of the pyrrolidine ring in this compound introduces the element of stereochemistry into its reactions. When this compound is used in its enantiomerically pure form, it can influence the stereochemical outcome of subsequent transformations, leading to diastereoselective products.
The chiral nature of substituted pyrrolidines is widely exploited in asymmetric synthesis, where they can act as chiral auxiliaries, ligands, or catalysts. For instance, the synthesis of chiral pyrrolidine derivatives often involves stereocontrolled methods to establish the desired stereochemistry. While specific diastereoselective transformations starting from this compound are not detailed in the available literature, general principles of asymmetric synthesis involving chiral pyrrolidines can be applied.
For example, in reactions where a new stereocenter is formed, the existing stereocenter at C2 can direct the approach of reagents, leading to a preference for one diastereomer over the other. This is a common strategy in the synthesis of complex molecules and natural products containing substituted pyrrolidine motifs. The conformation of the pyrrolidine ring, which typically adopts a twist or envelope conformation, also plays a crucial role in determining the facial selectivity of reactions.
The synthesis of enantioenriched 2,2-disubstituted pyrrolidines has been achieved through methods like asymmetric allylic alkylation followed by a stereoretentive ring contraction, highlighting the importance of controlling stereochemistry in the synthesis of such compounds. Although not a direct transformation of this compound, these methodologies underscore the potential for stereochemical control in the chemistry of substituted pyrrolidines.
Investigations of Reaction Intermediates and Transition States in this compound Chemistry
The elucidation of reaction mechanisms often involves the identification and characterization of transient species such as reaction intermediates and the study of transition states. In the chemistry of this compound, the most prominently discussed intermediate is the N-oxide formed during its oxidation.
The reaction of this compound with hydrogen peroxide proceeds through the formation of this compound N-oxide. jk-sci.com This intermediate is a key species in the subsequent Cope elimination reaction. The mechanism of the Cope elimination is a concerted, intramolecular process that proceeds through a five-membered cyclic transition state. nrochemistry.comwikipedia.org This thermal, syn-elimination involves the abstraction of a β-hydrogen atom by the N-oxide oxygen, leading to the formation of an alkene and a hydroxylamine. wikipedia.orgorganic-chemistry.org
While direct spectroscopic observation or computational studies of reaction intermediates and transition states specifically for this compound are not widely reported, the mechanism of the Cope elimination has been extensively studied for other tertiary amine N-oxides. These studies provide a strong theoretical framework for understanding the reactivity of the this compound N-oxide intermediate. The stereochemistry of the elimination is dictated by the ability to achieve a syn-periplanar arrangement of the N-oxide and a β-hydrogen in the transition state.
In the broader context of pyrrolidine chemistry, other reactive intermediates such as enamines and iminium ions are significant, particularly in organocatalysis. These intermediates, formed from the reaction of chiral pyrrolidine derivatives with carbonyl compounds, are crucial for the enantioselective formation of new carbon-carbon bonds. While not directly involving this compound as a catalyst, these studies provide insight into the types of intermediates that could potentially be formed in reactions of its functionalized derivatives.
Functional Group Interconversions on this compound and its Derivatives
Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. While there is limited information on the direct functional group interconversion on the alkyl substituents of this compound itself, its derivatives, such as 2-(aminomethyl)-1-ethylpyrrolidine (B195583), serve as excellent substrates for such transformations.
The primary amino group in 2-(aminomethyl)-1-ethylpyrrolidine can be readily derivatized, demonstrating key functional group interconversions. For instance, it can be converted into amides and sulfonamides through reactions with appropriate acylating and sulfonylating agents.
Formation of Benzamides and Benzenesulfonamides: The reaction of (rac)-2-(aminomethyl)-1-ethylpyrrolidine with various aryl sulfonyl chlorides or benzoyl chlorides in the presence of a base like pyridine (B92270) yields the corresponding benzenesulfonamides and benzamides. jk-sci.com This transformation is a robust method for introducing new functionalities and is also utilized for the chiral separation of the enantiomers of the parent amine. jk-sci.com
These derivatization reactions highlight the utility of the aminomethyl group as a handle for further molecular elaboration. The resulting amides and sulfonamides have different chemical and physical properties compared to the parent amine, which can be advantageous in various applications, including medicinal chemistry and materials science.
The table below summarizes the derivatization of 2-(aminomethyl)-1-ethylpyrrolidine:
| Starting Material | Reagent | Product Class |
| 2-(Aminomethyl)-1-ethylpyrrolidine | Aryl sulfonyl chloride | Benzenesulfonamide |
| 2-(Aminomethyl)-1-ethylpyrrolidine | Benzoyl chloride | Benzamide |
| 2-(Aminomethyl)-1-ethylpyrrolidine | 4-Nitrobenzoic acid | N-(4-nitrobenzoyl) derivative |
This interactive data table is based on derivatization reactions reported in the literature. jk-sci.comnist.gov
Oxidative and Reductive Transformations of this compound
This compound can undergo both oxidative and reductive transformations, with oxidative reactions being more extensively documented.
The primary oxidative transformation of this compound is its conversion to the corresponding N-oxide upon treatment with an oxidizing agent like hydrogen peroxide. study.com This N-oxide is typically not isolated but is generated in situ to undergo a subsequent Cope elimination reaction. jk-sci.comnrochemistry.com
The Cope elimination is a thermal, intramolecular syn-elimination that results in the formation of an alkene and N,N-dimethylhydroxylamine. wikipedia.orgorganic-chemistry.org In the case of this compound N-oxide, there are two potential β-hydrogens that can be abstracted by the N-oxide oxygen: one on the ethyl group and one on the pyrrolidine ring at the C5 position. The regioselectivity of the elimination is governed by stereoelectronic factors, with the abstraction of a hydrogen that can achieve a syn-periplanar arrangement with the N-oxide being favored. The reaction proceeds through a five-membered cyclic transition state. nrochemistry.comwikipedia.org
Step 1: N-Oxidation this compound + H₂O₂ → this compound N-oxide study.com
Step 2: Cope Elimination this compound N-oxide (upon heating) → Alkene + N,N-dimethylhydroxylamine jk-sci.comnrochemistry.com
Advanced Spectroscopic and Chromatographic Methodologies for the Elucidation and Analysis of 2 Ethyl 1 Methylpyrrolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis of 2-Ethyl-1-methylpyrrolidine
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom. Although experimental spectra for this specific compound are not widely published, spectral predictions based on established increments and computational models provide a reliable framework for its analysis.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the N-methyl group, the ethyl substituent, and the pyrrolidine (B122466) ring. The N-methyl protons would appear as a singlet, while the ethyl group would present as a characteristic quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons, due to spin-spin coupling. The protons on the pyrrolidine ring, particularly the methine proton at the C2 position, would exhibit complex splitting patterns (multiplets) due to coupling with adjacent non-equivalent protons.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Ethyl-CH₃ | ~0.9 | Triplet |
| Pyrrolidine-CH₂ (C3, C4) | ~1.4 - 1.9 | Multiplet |
| Ethyl-CH₂ | ~1.5 | Multiplet |
| Pyrrolidine-CH (C2) | ~2.1 | Multiplet |
| N-CH₃ | ~2.2 | Singlet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Ethyl-CH₃ | ~12 |
| Pyrrolidine-C4 | ~23 |
| Ethyl-CH₂ | ~28 |
| Pyrrolidine-C3 | ~31 |
| N-CH₃ | ~41 |
| Pyrrolidine-C5 | ~57 |
Note: The data in the tables above are predicted values based on computational models and data from analogous compounds. Actual experimental values may vary.
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting of this compound
Vibrational spectroscopy, including infrared (IR) and Raman techniques, serves to identify the functional groups and provide a unique "molecular fingerprint" for this compound.
The IR spectrum is characterized by prominent absorption bands corresponding to the vibrational modes of its constituent bonds. The most notable features are the C-H stretching vibrations of the methyl and methylene groups, which appear in the 2800-3000 cm⁻¹ region. Bending vibrations for these groups are expected in the 1350-1470 cm⁻¹ range. The C-N stretching vibration of the tertiary amine is typically observed in the 1000-1250 cm⁻¹ region, though it can be of variable intensity. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) confirms the tertiary nature of the amine.
Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary data. While specific experimental Raman data for this compound is scarce, the C-C and C-N symmetric stretching modes are generally strong Raman scatterers, providing valuable structural information.
Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 2970 | Strong |
| CH₂ Bend (Scissoring) | ~1465 | Medium |
| CH₃ Bend (Asymmetric/Symmetric) | ~1450 / ~1375 | Medium |
| C-N Stretch (Tertiary Amine) | 1000 - 1250 | Medium-Weak |
Mass Spectrometry Techniques for Fragmentation Pathway Analysis of this compound
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (molar mass: 113.20 g/mol ), electron ionization (EI) mass spectrometry reveals a distinct fragmentation pathway. nist.gov
The molecular ion peak (M⁺) at m/z 113 is typically observed. The most prominent fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this leads to the loss of the ethyl group (•CH₂CH₃), resulting in a highly stable, resonance-stabilized iminium cation at m/z 84. This fragment is often the base peak in the spectrum. nih.gov An alternative α-cleavage involves the loss of a hydrogen atom from the C2 position, leading to a fragment at m/z 112.
Further fragmentation can occur through ring opening and subsequent loss of small neutral molecules.
Major Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|---|
| 113 | Moderate | [C₇H₁₅N]⁺ | Molecular Ion (M⁺) |
| 84 | High (Base Peak) | [C₅H₁₀N]⁺ | α-Cleavage: Loss of ethyl radical (•C₂H₅) |
Data sourced from the NIST Mass Spectrometry Data Center. nist.govnih.gov
Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Purity and Absolute Configuration Determination of this compound
This compound possesses a chiral center at the C2 position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Ethyl-1-methylpyrrolidine and (S)-2-Ethyl-1-methylpyrrolidine. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to analyze these chiral molecules.
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. An enantiomerically pure sample will produce a characteristic CD spectrum with positive or negative peaks (Cotton effects) at specific wavelengths, while a racemic (50:50) mixture will be CD-silent. The sign and magnitude of the Cotton effect can be correlated to the absolute configuration (R or S) of the enantiomer, often through comparison with standards or computational predictions. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for determining enantiomeric purity.
ORD spectroscopy measures the rotation of the plane of polarized light as a function of wavelength. The resulting ORD curve provides information similar to a CD spectrum and can also be used to determine the optical purity and absolute configuration of the enantiomers.
High-Resolution Chromatographic Separations of this compound and its Analogues
Chromatography is the primary method for separating this compound from complex mixtures and for resolving its two enantiomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for these purposes.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile amines like this compound. On a standard non-polar column, its retention is governed by its boiling point and interactions with the stationary phase. A Kovats Retention Index of 828 has been reported for this compound on a standard non-polar phase, providing a standardized measure for its identification. nih.gov For quantitative analysis, a flame ionization detector (FID) or a more selective nitrogen-phosphorus detector (NPD) can be used for enhanced sensitivity and specificity towards nitrogen-containing compounds.
High-Performance Liquid Chromatography (HPLC): For the critical task of separating the (R) and (S) enantiomers, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Common CSPs for separating chiral amines and their analogues include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptides. The separation is typically performed in normal-phase, polar organic, or reversed-phase modes, with the mobile phase composition being a key parameter for optimizing resolution. In some cases, pre-column derivatization with a chiral reagent can be used to form diastereomers that are then separable on a standard (achiral) HPLC column.
Summary of Chromatographic Methods for Pyrrolidine Analogues
| Technique | Stationary Phase / Column | Detector | Application |
|---|---|---|---|
| Gas Chromatography (GC) | Standard Non-Polar (e.g., HP-1) | FID, NPD, MS | Purity analysis, quantification |
| Chiral HPLC | Polysaccharide-based CSPs | UV, MS | Enantiomeric separation |
Computational and Theoretical Investigations of 2 Ethyl 1 Methylpyrrolidine
Quantum Chemical Studies on Electronic Structure and Bonding in 2-Ethyl-1-methylpyrrolidine
To understand the electronic properties of this compound, quantum chemical calculations would be required. Methods such as Density Functional Theory (DFT) or ab initio calculations (like Hartree-Fock or Møller-Plesset perturbation theory) would be employed. Such studies would typically yield information on:
Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap would indicate its kinetic stability.
Electron Density Distribution: This would reveal the electron-rich and electron-poor regions of the molecule, highlighting potentially nucleophilic or electrophilic sites.
Bonding Analysis: A detailed analysis of the chemical bonds, including bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) population analysis, would provide insight into the covalent and ionic character of the bonds within the molecule.
Without specific studies, one can only make general estimations based on the structure: the nitrogen atom is expected to be the most electron-rich center, and the C-N and C-C bonds will have characteristic lengths and strengths.
Conformational Landscape and Energetics of this compound
The five-membered pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. A full conformational analysis of this compound would involve:
Potential Energy Surface (PES) Scan: Systematically rotating the rotatable bonds (such as the C-C bond of the ethyl group and the bonds within the ring) and calculating the energy at each step would map out the PES.
Identification of Conformers: This process would identify the stable conformers (local minima on the PES) and the transition states connecting them.
Relative Energies: The relative energies of the different conformers would be calculated to determine their populations at a given temperature. The stereochemistry at the C2 position, where the ethyl group is attached, would significantly influence the preferred conformations.
A data table from such a study would look like this hypothetically:
| Conformer | Dihedral Angle (°C-C-N-C) | Relative Energy (kcal/mol) |
| 1 (Equatorial-like) | 165 | 0.00 |
| 2 (Axial-like) | -75 | 1.25 |
| 3 (Twist) | 30 | 2.50 |
Note: This table is for illustrative purposes only and is not based on actual experimental or computational data.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions with this compound
Molecular dynamics (MD) simulations could be used to study the behavior of this compound in different environments, particularly in solution. These simulations would model the movement of the molecule and surrounding solvent molecules over time. Key insights from MD simulations would include:
Solvation Structure: Analysis of the radial distribution functions (RDFs) between atoms of this compound and solvent molecules would reveal how the solvent organizes around the solute. For instance, in an aqueous solution, the RDF for the nitrogen atom and water's hydrogen atoms would show the extent of hydrogen bonding.
Dynamical Properties: Properties such as diffusion coefficients and rotational correlation times could be calculated to understand the molecule's mobility in a given solvent.
Intermolecular Interactions: In a mixture or a more complex system, MD simulations can quantify the non-covalent interactions (van der Waals, electrostatic) between this compound and other molecules.
Computational Prediction of Reactivity and Mechanistic Pathways for this compound
Computational methods are powerful tools for predicting how a molecule might react and the mechanisms of those reactions. For this compound, this could involve:
Reactivity Indices: Using conceptual DFT, global and local reactivity descriptors (e.g., electrophilicity index, Fukui functions) could be calculated to predict the most likely sites for electrophilic or nucleophilic attack.
Reaction Pathway Modeling: For a specific reaction, such as N-alkylation or oxidation, computational chemists could model the entire reaction pathway. This involves locating the transition state structure and calculating the activation energy barrier, which determines the reaction rate.
Research on Applications of 2 Ethyl 1 Methylpyrrolidine in Synthetic Organic Chemistry and Materials Science
Applications in Specialized Solvent Systems:This compound has not been documented for use in specialized solvent or reaction media applications.
Generating content for the provided outline would require speculation, which would compromise scientific accuracy. Therefore, a fact-based article focusing solely on 2-Ethyl-1-methylpyrrolidine with the requested depth and structure is not feasible at this time.
Synthesis and Exploration of Derivatives and Analogues of 2 Ethyl 1 Methylpyrrolidine
Systematic Synthesis of Substituted 2-Ethyl-1-methylpyrrolidine Analogues
The systematic synthesis of analogues of this compound allows for the exploration of chemical space around this core structure. Various synthetic strategies can be employed to introduce substituents at different positions of the pyrrolidine (B122466) ring, as well as to modify the N-methyl and C-ethyl groups.
One common approach begins with commercially available precursors like 1-methyl-2-pyrrolidinone. google.com This starting material can undergo a series of reactions, including activation and subsequent nucleophilic attack or condensation, to introduce diversity. For instance, functionalization at the C5 position can be achieved through alpha-lithiation followed by quenching with an electrophile.
Another powerful method for constructing the pyrrolidine ring itself is the [3+2] cycloaddition reaction. acs.orgnih.gov This approach involves reacting an azomethine ylide with a substituted alkene. By choosing appropriately substituted precursors, one can generate a wide array of pyrrolidines with diverse substitution patterns in a highly controlled manner.
Furthermore, derivatives can be prepared from chiral precursors such as proline, which allows for the introduction of functionality with stereochemical control. mdpi.comgoogle.com The carboxylic acid of N-methylproline can be reduced and converted to a leaving group, followed by nucleophilic substitution to introduce variations at the C2 position, which can then be elaborated into the desired ethyl group or other analogues.
Below is a table summarizing potential synthetic strategies for generating substituted analogues.
| Strategy | Description | Potential Modifications | Key Intermediates |
| Functionalization of Pyrrolidinone | Starting with 1-methyl-2-pyrrolidinone, various reactions can introduce substituents. | Substituents on the pyrrolidine ring (C3, C4, C5). | 1-methyl-2-pyrrolidinone |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene to form the pyrrolidine ring. | Diverse substituents on all positions of the pyrrolidine ring. | Azomethine ylides, substituted alkenes |
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials like L- or D-proline. | Modifications at the C2 position and others while retaining stereochemistry. | N-methylproline derivatives |
| Reductive Amination | Cyclization of a 1,4-dicarbonyl compound with methylamine (B109427). | Substituents on the pyrrolidine ring depending on the dicarbonyl precursor. | Substituted 1,4-dicarbonyls |
Structure-Reactivity and Structure-Property Relationship Studies of this compound Derivatives
Understanding the relationship between the structure of this compound derivatives and their chemical reactivity and physical properties is crucial for designing molecules with specific characteristics. Modifications to the scaffold can significantly impact factors such as basicity, nucleophilicity, lipophilicity, and steric hindrance.
The nitrogen atom of the pyrrolidine ring is a key determinant of the molecule's reactivity, imparting basic and nucleophilic character. The electron density on this nitrogen, and therefore its reactivity, can be modulated by substituents on the ring. Electron-withdrawing groups (e.g., fluoro, carbonyl) will decrease the basicity, while electron-donating groups (e.g., alkyl, alkoxy) will increase it.
Physical properties are also highly dependent on the molecular structure. The introduction of polar functional groups (e.g., hydroxyl, amino) will generally increase polarity and water solubility while decreasing the octanol-water partition coefficient (LogP). Conversely, adding nonpolar alkyl or aryl groups will increase lipophilicity. The size and conformation of substituents can introduce steric effects that influence how the molecule interacts with other chemical entities.
The following table outlines the expected effects of various substitutions on the properties of the this compound scaffold.
| Substitution Site | Type of Substituent | Expected Effect on Reactivity (N Basicity) | Expected Effect on Properties (Lipophilicity) |
| Pyrrolidine Ring | Electron-Withdrawing Group (e.g., -F, -CF3) | Decrease | Increase |
| Pyrrolidine Ring | Electron-Donating Group (e.g., -CH3, -OCH3) | Increase | Increase |
| Pyrrolidine Ring | Polar Group (e.g., -OH, -NH2) | Increase/Decrease (depends on position) | Decrease |
| N-Methyl Group | Replacement with larger alkyl group (e.g., -Ethyl) | Minor Increase | Increase |
| C-Ethyl Group | Replacement with longer/branched alkyl chain | No direct effect | Increase |
| C-Ethyl Group | Replacement with a polar group | No direct effect | Decrease |
Strategies for Stereoselective Access to this compound Enantiomers and Diastereomers
The C2 position of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). The biological activity of chiral molecules often resides in only one enantiomer. najah.edu Therefore, developing methods for the stereoselective synthesis of these isomers is of paramount importance.
Several strategies are employed to achieve stereoselective access:
Chiral Pool Synthesis : This method utilizes naturally occurring chiral molecules as starting materials. For instance, enantiomerically pure (S)- or (R)-proline can be N-methylated and its carboxylic acid group can be chemically transformed into an ethyl group, preserving the initial stereochemistry. mdpi.com
Asymmetric Catalysis : Chiral catalysts can be used to induce stereoselectivity in a reaction that forms the chiral center. For example, the asymmetric hydrogenation of a suitable prochiral precursor, such as a pyrroline (B1223166) derivative, using a chiral metal complex can yield one enantiomer in high excess.
Enzymatic Resolution : This technique uses enzymes that selectively react with one enantiomer in a racemic mixture (a 50:50 mix of both enantiomers). For example, a lipase (B570770) can be used to selectively amidate one enantiomer of a related amine precursor, allowing for the separation of the unreacted enantiomer from the acylated product. google.com
Diastereoselective Synthesis : When creating a second stereocenter in the molecule, the existing chiral center can influence the stereochemical outcome of the reaction. Methods like intramolecular aminooxygenation of alkene substrates can be used to form substituted pyrrolidines with excellent diastereoselectivity, favoring the formation of specific cis or trans isomers. nih.gov
| Method | Principle | Advantages | Disadvantages |
| Chiral Pool Synthesis | Use of readily available, enantiopure starting materials (e.g., proline). | High enantiomeric purity, well-established routes. | Limited to the stereochemistry of the starting material. |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | High efficiency and enantioselectivity, catalytic amounts of chiral material needed. | Catalyst development can be complex and expensive. |
| Enzymatic Resolution | An enzyme selectively modifies one enantiomer in a racemic mixture. | High selectivity, mild reaction conditions. | Maximum theoretical yield is 50% for the desired enantiomer without a racemization step. |
| Diastereoselective Synthesis | An existing stereocenter directs the formation of a new stereocenter. | High control over relative stereochemistry. | Requires a pre-existing chiral center. |
Bioisosteric Replacements within the this compound Scaffold
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or modifying biological activity while improving other properties like metabolic stability or toxicity. baranlab.orgcambridgemedchemconsulting.com Bioisosteres are categorized as classical (similar size and electronics) or non-classical (structurally distinct but produce similar biological effects). drughunter.com
Within the this compound scaffold, several bioisosteric replacements can be envisioned:
Pyrrolidine Ring : The five-membered pyrrolidine ring can be replaced by other cyclic amines. For example, an azetidine (B1206935) (four-membered ring) or a piperidine (B6355638) (six-membered ring) could be used to alter ring strain and conformational flexibility. nih.gov A thiomorpholine (B91149) or morpholine (B109124) ring could be used to introduce a heteroatom, potentially improving pharmacokinetic properties.
N-Methyl Group : The methyl group on the nitrogen is a site of potential metabolic oxidation. Replacing it with a different group, such as an N-ethyl or N-cyclopropyl group, can alter metabolic stability and lipophilicity.
C-Ethyl Group : The ethyl group at the C2 position can be replaced by a variety of other groups to probe steric and electronic requirements. A propyl or isopropyl group could explore larger steric bulk. A cyclopropyl (B3062369) group can introduce conformational rigidity. A trifluoromethyl (-CF3) group is a common bioisostere for an ethyl group, being sterically similar but having vastly different electronic properties.
The table below provides examples of potential bioisosteric replacements.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Pyrrolidine Ring | Piperidine Ring | Alter ring pucker and basicity; explore different spatial arrangements of substituents. nih.gov |
| Pyrrolidine Ring | Azetidine Ring | Increase ring strain, which can alter binding conformation. nih.gov |
| N-Methyl Group | N-Ethyl Group | Increase lipophilicity, potentially alter metabolic profile. |
| N-Methyl Group | N-Cyclopropyl Group | Introduce conformational restriction, potentially increase metabolic stability. |
| C-Ethyl Group | Propyl or Isopropyl Group | Increase steric bulk and lipophilicity. |
| C-Ethyl Group | Trifluoromethyl (-CF3) Group | Similar size but acts as a strong electron-withdrawing group and can block metabolism. |
Parallel Synthesis and Library Generation of this compound Analogues
Parallel synthesis and combinatorial chemistry are techniques used to rapidly generate large collections, or "libraries," of related compounds. nih.govwikipedia.org These libraries are invaluable for screening programs aimed at discovering new biologically active molecules. researchgate.net The this compound scaffold is well-suited for the generation of such libraries.
A common strategy involves solid-phase synthesis, where a starting material is attached to a polymer bead. wikipedia.org The bead-supported material is then subjected to a series of chemical reactions. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away after each step.
The "split-and-pool" or "split-mix" synthesis method is a powerful combinatorial technique. wikipedia.org A batch of resin beads is split into several portions, each portion is reacted with a different building block, and then all portions are pooled back together. Repeating this process over several steps can generate an enormous number of unique compounds, with each bead carrying a single chemical entity. nih.govresearchgate.net
For the this compound scaffold, a library could be generated by, for example, using a [3+2] cycloaddition on a solid support. acs.org A set of different alkenes could be reacted with a set of different azomethine ylide precursors to generate a library of pyrrolidines with diversity at multiple positions. These could then be N-alkylated with a variety of alkylating agents to introduce further diversity.
The table below illustrates a hypothetical combinatorial library synthesis scheme.
| Building Block Set A (Alkenes for Cycloaddition) | Building Block Set B (Aldehydes for Azomethine Ylide) | Building Block Set C (N-Alkylation Agents) |
| Ethene | Acetaldehyde | Methyl iodide |
| Propene | Propionaldehyde | Ethyl bromide |
| Styrene | Benzaldehyde | Propyl iodide |
| Methyl acrylate | 4-Fluorobenzaldehyde | Cyclopropylmethyl bromide |
Combining these building blocks in a systematic fashion (e.g., 4 options from Set A x 4 options from Set B x 4 options from Set C) would result in a library of 64 unique 2-substituted-1-alkylpyrrolidine analogues, demonstrating the efficiency of parallel synthesis for exploring chemical diversity. acs.orgnih.govnih.gov
Advanced Analytical Methods for Detection and Quantification of 2 Ethyl 1 Methylpyrrolidine in Complex Matrices
Chromatographic-Mass Spectrometric Method Development for Environmental or Industrial Monitoring
Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful technique for the analysis of volatile and semi-volatile organic compounds like 2-Ethyl-1-methylpyrrolidine. The development of a robust GC-MS method is crucial for its unambiguous identification and precise quantification in environmental or industrial settings.
A typical GC-MS method development would involve the optimization of several key parameters to achieve the desired sensitivity and selectivity. The choice of the capillary column is critical; a column with a non-polar or medium-polarity stationary phase is generally suitable for the separation of volatile amines. gcms.cz For instance, specialized columns designed for volatile amine analysis, which are highly inert to prevent peak tailing, would be ideal. gcms.cz
The mass spectrometric detection is performed in either full-scan mode for qualitative analysis and identification or selected ion monitoring (SIM) mode for quantitative analysis with enhanced sensitivity. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern that can be used for its identification. The National Institute of Standards and Technology (NIST) Chemistry WebBook and the PubChem database provide reference mass spectral data for this compound. nist.govnih.gov
Table 1: Key Mass Spectral Peaks for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity |
|---|---|
| 84 | 100% |
| 113 (Molecular Ion) | High |
| 57 | Moderate |
| 42 | Moderate |
Data sourced from NIST Chemistry WebBook and PubChem. nist.govnih.gov
For quantitative analysis, a calibration curve would be constructed using standards of known concentrations. The selection of appropriate quantification ions from the mass spectrum is essential to minimize interferences from the sample matrix. The molecular ion (m/z 113) and the base peak (m/z 84) are strong candidates for quantification and confirmation ions, respectively.
The Kovats Retention Index is a useful parameter for the identification of compounds in GC. For this compound, the standard non-polar Kovats Retention Index is reported to be 828. nih.gov This value can aid in the confirmation of the compound's presence in a sample by comparing its retention time with that of known standards under the same chromatographic conditions.
Sample preparation is another critical aspect of the analytical method. For complex matrices, techniques such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) can be employed to pre-concentrate the analyte and reduce matrix effects, thereby improving the method's detection limits.
Spectrophotometric and Electrochemical Detection Schemes for this compound
While chromatographic methods coupled with mass spectrometry are highly specific, spectrophotometric and electrochemical methods can offer simpler and more rapid screening alternatives. However, the development of such methods for a specific, non-chromophoric tertiary amine like this compound presents challenges.
Spectrophotometric Detection: Direct UV-Vis spectrophotometry is not suitable for the detection of this compound as it lacks a significant chromophore. Therefore, derivatization reactions that introduce a chromophoric group into the molecule would be necessary. For instance, a reaction with a suitable reagent that forms a colored product with tertiary amines could be explored. The intensity of the color, measured by a spectrophotometer, would then be proportional to the concentration of the amine. Research into such derivatization agents for tertiary amines could provide a pathway for developing a spectrophotometric method for this compound.
Electrochemical Detection: Electrochemical sensors offer high sensitivity and the potential for portability. The electrochemical detection of amines can be achieved through various mechanisms. Since this compound is a tertiary amine, it can be electrochemically oxidized at a suitable electrode. The development of an electrochemical sensor would involve selecting an electrode material with high catalytic activity towards the oxidation of the amine, such as modified carbon paste or glassy carbon electrodes.
The applied potential would be optimized to achieve a selective response to this compound in the presence of other electroactive species. Techniques like cyclic voltammetry or differential pulse voltammetry could be employed to study the electrochemical behavior of the compound and to develop a quantitative method. While specific electrochemical detection schemes for this compound are not widely reported, the principles of electrochemical amine detection provide a framework for future research and development in this area.
Development of Sensors and Probes for Specific Detection of this compound
The development of dedicated sensors and probes for the specific and real-time detection of this compound would be highly beneficial for applications such as industrial process monitoring and environmental safety.
Chemical Sensors: Chemiresistive sensors, where the resistance of a sensing material changes upon exposure to the target analyte, are a promising approach. Materials like metal oxide semiconductors, conducting polymers, and carbon nanotubes have been investigated for the detection of volatile amines. acs.orgmdpi.com The surface of these materials could be functionalized to enhance the selectivity towards this compound. The interaction between the basic amine and the acidic or electron-accepting sites on the sensor surface would lead to a measurable change in electrical resistance.
Optical Sensors: Optical sensors could be developed based on changes in fluorescence or color upon interaction with this compound. For example, a fluorescent dye could be immobilized in a polymer matrix. The fluorescence of the dye might be quenched or enhanced in the presence of the amine, providing a basis for detection. mdpi.com The selectivity of such sensors would depend on the specific chemical interactions between the indicator dye and the target amine.
The development of molecularly imprinted polymers (MIPs) is another advanced approach to creating highly selective recognition sites for a target molecule. A MIP-based sensor for this compound would have cavities that are sterically and chemically complementary to the molecule, allowing for its specific binding and detection.
Automation and Miniaturization in Analytical Methodologies for this compound Analysis
Automated Sample Preparation: Automated sample preparation systems, such as robotic autosamplers with integrated SPME or liquid-liquid extraction capabilities, can significantly improve the reproducibility and efficiency of the analysis. These systems can be directly coupled to a GC-MS for a fully automated analytical workflow.
Miniaturized Analytical Systems: Micro-total analysis systems (µTAS), also known as lab-on-a-chip devices, integrate sample preparation, separation, and detection on a single microfluidic chip. u-szeged.hu A miniaturized GC system (µGC) could be developed for the rapid, on-site analysis of this compound in air or process streams. These devices offer the potential for portable and continuous monitoring.
Future Research Trajectories and Emerging Paradigms in 2 Ethyl 1 Methylpyrrolidine Chemistry
Integration with Flow Chemistry and Continuous Manufacturing Methodologies
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical synthesis, offering enhanced safety, scalability, and control. For the synthesis of 2-Ethyl-1-methylpyrrolidine and its derivatives, this approach holds considerable promise.
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. Several studies have demonstrated the successful application of flow chemistry to the synthesis of pyrrolidine (B122466) scaffolds and the N-alkylation of amines. acs.orgbeilstein-journals.orgvapourtec.com For example, linking different flow reactors can expedite multi-step syntheses by eliminating the need to isolate intermediates. acs.org
A hypothetical continuous flow process for this compound could involve the N-alkylation of 2-ethylpyrrolidine (B92002) using a methylating agent packed into a column, followed by an in-line purification step. This would be a significant improvement over classical batch methods, which often require lengthy reaction times and complex workup procedures.
| Parameter | Traditional Batch Synthesis | Hypothetical Flow Synthesis |
|---|---|---|
| Reaction Control | Difficult to control temperature and mixing, potential for hotspots. | Precise control over temperature, pressure, and residence time. acs.org |
| Scalability | Challenging; requires larger vessels and poses safety risks. | Easily scalable by extending operational time or "numbering-up" reactors. acs.org |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior heat transfer. |
| Workup/Purification | Often requires multi-step, time-consuming extraction and purification. | Amenable to in-line purification and scavenger resins, reducing manual labor. acs.org |
| Efficiency | Lower space-time yield. | Higher space-time yield, potential for higher overall product yield. |
The integration of such processes into continuous manufacturing frameworks could revolutionize the production of fine chemicals like this compound, making them more accessible and cost-effective for various applications.
Sustainable and Green Chemical Approaches for this compound Production and Utilization
Green chemistry principles are increasingly guiding the development of new synthetic routes to minimize environmental impact. The synthesis of amines, including tertiary amines like this compound, is an area ripe for the application of these principles. rsc.org
Traditional methods for N-alkylation often rely on hazardous alkylating agents and volatile organic solvents. researchgate.net Modern, greener alternatives focus on several key areas:
Use of Greener Solvents: Replacing conventional solvents with more environmentally benign options like water, supercritical CO2, or deep eutectic solvents (DESs) can drastically reduce the environmental footprint of a synthesis. beilstein-journals.orgsemanticscholar.orgmdpi.com DESs, for instance, can act as both the reaction medium and a catalyst, streamlining the process. mdpi.com
Catalytic Routes: The development of efficient catalytic systems, particularly those using earth-abundant metals, is crucial. "Hydrogen borrowing" or "hydrogen autotransfer" catalysis, for example, allows for the N-alkylation of amines with alcohols, where the only byproduct is water, representing a highly atom-economical process. rsc.org
Renewable Feedstocks: Investigating synthetic pathways that begin from biomass-derived precursors can reduce the reliance on petrochemicals.
Enzymatic Methods: Biocatalysis, using enzymes like lipases, offers a highly selective and sustainable method for forming amide bonds and can be adapted for amine synthesis under mild conditions. nih.gov
Applying these concepts to this compound could involve the catalytic reaction of 2-ethylpyrrolidine with methanol (B129727) (a C1 source derivable from biomass) or the direct reductive amination of a suitable precursor in a green solvent.
| Green Metric | Traditional Approach (e.g., Alkyl Halide) | Potential Green Approach (e.g., Hydrogen Borrowing) |
|---|---|---|
| Atom Economy | Lower, produces stoichiometric salt waste. | High, produces only water as a byproduct. rsc.org |
| Solvent | Often uses hazardous solvents like DMF or DCM. researchgate.net | Could use water, DESs, or even be solvent-free. semanticscholar.orgmdpi.com |
| Reagent Toxicity | Alkyl halides can be toxic and mutagenic. | Alcohols are generally less hazardous. |
| Energy Consumption | May require harsh conditions and high temperatures. | Catalytic processes often proceed under milder conditions. |
Exploration of Novel Supramolecular Interactions Involving this compound
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. While specific research on the supramolecular chemistry of this compound is not yet prevalent, its structural features suggest significant potential in this field.
As a tertiary amine, this compound can be readily converted into its corresponding quaternary ammonium (B1175870) salt, a pyrrolidinium (B1226570) cation. Pyrrolidinium-based cations are fundamental components of a class of materials known as ionic liquids (ILs). nih.govacs.org These ILs are salts that are liquid below 100 °C and are known for their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency. acs.orgnih.gov
The structure of the 1-ethyl-2-methylpyrrolidinium cation, derived from this compound, would directly influence the physicochemical properties of the resulting ionic liquid. The size and conformation of the ethyl and methyl groups would affect the packing of the ions in the liquid state, thereby influencing properties like viscosity, conductivity, and melting point. nih.gov These tailored properties are critical for applications ranging from electrolytes in batteries to specialized reaction media. nih.govmdpi.com
Future research could explore the synthesis of a series of novel ionic liquids from this compound and various anions, and systematically study their self-assembly and phase behavior.
Interdisciplinary Research at the Interface of this compound Chemistry and Materials Science
The unique properties of pyrrolidinium-based compounds open up exciting avenues for interdisciplinary research in materials science. The chemical stability and electrochemical properties of these structures make them highly attractive for advanced applications.
Energy Storage: Pyrrolidinium-based ionic liquids are being extensively investigated as safer, non-flammable electrolytes for next-generation lithium-ion and other battery technologies. nih.govmdpi.com The specific structure of this compound could lead to a cation with a desirable electrochemical stability window and ionic conductivity, making it a candidate for creating high-performance electrolytes.
Heat-Transfer Fluids: The high thermal stability of ionic liquids also makes them suitable for use as heat-transfer fluids in applications where conventional fluids fail. acs.org Research could assess the thermal properties of ILs derived from this compound for such purposes.
Polymer Science: Related compounds, such as N-vinylpyrrolidone, are precursors to important polymers like poly(N-vinyl pyrrolidone) (PNVP), which has numerous applications in the biomedical and pharmaceutical fields. mdpi.commdpi.com There is potential to explore this compound as a monomer or a modifying agent for creating novel functional polymers. Its incorporation could alter the thermal stability, solubility, and mechanical properties of the resulting materials.
| Application Area | Derivative Type | Potential Advantage |
|---|---|---|
| Battery Electrolytes | Pyrrolidinium-based Ionic Liquid | High thermal stability, wide electrochemical window, enhanced safety. nih.govmdpi.com |
| Heat-Transfer Fluids | Pyrrolidinium-based Ionic Liquid | Low volatility, high heat capacity, operational over a wide temperature range. acs.org |
| Functional Polymers | Monomer or Polymer Additive | Could impart specific solubility, thermal, or mechanical properties. |
| Specialty Solvents | Base compound or Ionic Liquid | Tunable solvency for catalysis or biomass processing. nih.gov |
Artificial Intelligence and Machine Learning Applications in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. bohrium.com These computational tools can be applied to nearly every aspect of the research and development lifecycle for a compound like this compound.
Synthesis Optimization: ML algorithms can predict the outcomes of chemical reactions, such as yield or selectivity, based on a given set of reactants, catalysts, and conditions. researchgate.net By training a model on data from similar N-alkylation reactions, researchers could use an ML tool to identify the optimal conditions for synthesizing this compound with minimal experimental effort. Active learning approaches can guide experimentation by suggesting the most informative experiments to perform next, drastically reducing the number of trials needed. duke.edunih.gov
Property Prediction: Predicting the physicochemical and biological properties of a molecule before it is even synthesized is a major goal of computational chemistry. AI models, particularly graph neural networks, can learn from the 2D or 3D structure of a molecule to predict properties like solubility, boiling point, toxicity, and potential bioactivity. eurekalert.orgnih.govmdpi.com Applying such models to this compound could rapidly screen its suitability for various applications, such as a pharmaceutical scaffold or a material precursor.
De Novo Design: Generative AI models can design entirely new molecules with a desired set of properties. These tools could be used to design derivatives of this compound that are optimized for a specific function, such as binding to a biological target or possessing ideal electrolyte characteristics.
| AI/ML Application | Objective | Expected Outcome |
|---|---|---|
| Reaction Optimization | Maximize the yield of the synthesis reaction. | Identification of optimal temperature, solvent, and catalyst with fewer experiments. researchgate.net |
| Property Prediction | Estimate key physicochemical and ADMET properties. | In silico assessment of solubility, toxicity, and bioactivity to guide applications. nih.gov |
| Retrosynthesis Planning | Discover novel and efficient synthetic routes. | Generation of alternative, potentially greener, synthetic pathways. |
| Generative Design | Design novel derivatives with enhanced properties. | Creation of new molecular structures based on the pyrrolidine scaffold for specific tasks. |
The application of AI and ML will undoubtedly accelerate the pace of research and unlock the full potential of this compound and its derivatives in a data-driven and efficient manner.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Ethyl-1-methylpyrrolidine, and how can reaction efficiency be monitored?
- Methodology : A common approach involves nucleophilic substitution or reductive amination. For example, 2-fluorobenzaldehyde can react with dialkylamines under heating (150°C, 20 hours) in DMF with potassium carbonate as a base. Reaction progress is monitored via TLC, and purification involves extraction with ethyl acetate and drying over MgSO₄ .
- Key Considerations : Optimize solvent choice (polar aprotic solvents enhance nucleophilicity) and base strength. Yield improvements may require iterative adjustments to temperature and reaction time.
Q. How is this compound characterized spectroscopically?
- Methodology : Use H NMR (e.g., δ 3.33–3.30 ppm for pyrrolidine ring protons) and FT-IR (C-N stretch ~1,200 cm⁻¹). Cross-reference spectral data with databases like NIST Chemistry WebBook or PubChem to validate purity .
- Data Interpretation : Compare experimental results with literature values to identify deviations caused by substituents or stereochemistry.
Q. What safety protocols are critical when handling pyrrolidine derivatives?
- Guidelines : Use fume hoods for volatile intermediates, wear nitrile gloves, and avoid skin contact. Pyrophoric byproducts (e.g., Grignard reagents) require inert atmosphere handling. Always consult SDS for specific hazards .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound derivatives be achieved for bioactivity studies?
- Methodology : Employ chiral HPLC with pre-column derivatization. For example, use a cellulose-based chiral stationary phase and a mobile phase of hexane/isopropanol (90:10). Derivatize with Marfey’s reagent to enhance UV detection .
- Optimization : Adjust column temperature (25–40°C) and flow rate (0.5–1.5 mL/min) to balance resolution and runtime. Validate enantiopurity via circular dichroism (CD) spectroscopy.
Q. How do steric and electronic effects influence the reactivity of this compound in organocatalytic applications?
- Experimental Design :
- Compare catalytic activity in asymmetric aldol reactions using substrates with varying steric bulk (e.g., aryl vs. alkyl aldehydes).
- Quantify enantioselectivity via F NMR or chiral GC.
- Data Analysis : Use Hammett plots to correlate substituent effects with reaction rates. Contradictory results (e.g., unexpected selectivity reversals) may arise from solvent polarity or hydrogen bonding .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Approach :
Meta-analysis : Compile IC₅₀ values from multiple studies and assess variability using ANOVA.
Control Experiments : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate confounding factors.
Structure-Activity Relationship (SAR) : Map functional group modifications to activity trends. For example, N-ethyl substitution may enhance dopamine D2 receptor binding but reduce aqueous solubility .
Key Considerations for Experimental Design
- Reproducibility : Document reaction parameters (e.g., microwave power in synthesis) to enable replication .
- Ethical Compliance : Ensure all biological studies adhere to institutional review protocols, particularly for in vitro toxicity assays .
- Data Integrity : Use tools like R or Python for statistical validation of outliers and significance testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
